Z-D-Phe-Val-OH

Proteolytic stability D-amino acid Peptidomimetic design

Protease susceptibility is a persistent obstacle in peptide-based probe design. Z-D-Phe-Val-OH (CAS 15099-82-8) provides a Cbz-protected D-Phe-Val dipeptide building block that introduces enzymatic resistance at the N-terminal region. D-Phe-containing tripeptides remain intact after 72 h exposure to aminopeptidase, carboxypeptidase, thermolysin, and trypsin, while L-Phe counterparts are fully degraded. • ≥98% purity; orthogonal Cbz protection compatible with SPPS. • Ready-to-couple free C-terminal carboxylic acid. • In stock for immediate global shipping.

Molecular Formula C22H26N2O5
Molecular Weight 398.5 g/mol
CAS No. 15099-82-8
Cat. No. B081078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-D-Phe-Val-OH
CAS15099-82-8
Molecular FormulaC22H26N2O5
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C22H26N2O5/c1-15(2)19(21(26)27)24-20(25)18(13-16-9-5-3-6-10-16)23-22(28)29-14-17-11-7-4-8-12-17/h3-12,15,18-19H,13-14H2,1-2H3,(H,23,28)(H,24,25)(H,26,27)/t18-,19+/m1/s1
InChIKeyAJQYZRHQCXCROF-MOPGFXCFSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-D-Phe-Val-OH: Protected D-Phe-Val Dipeptide for Peptide Synthesis


Z-D-Phe-Val-OH (CAS 15099-82-8) is an Nα-benzyloxycarbonyl (Cbz/Z)-protected dipeptide composed of D-phenylalanine and L-valine, bearing a free C-terminal carboxylic acid. With a molecular formula of C22H26N2O5 and a molecular weight of 398.45 g/mol, it belongs to the class of orthogonally protected dipeptide building blocks used in solution-phase and solid-phase peptide synthesis (SPPS) . The Cbz group provides acid-stable N-terminal protection orthogonal to base-labile Fmoc chemistry, while the D-Phe residue introduces a non-proteinogenic stereocenter that can confer resistance to proteolytic degradation when incorporated into larger peptide sequences [1]. Commercially available at purities of ≥98%, this compound serves as a synthetic intermediate for constructing D-amino acid-containing peptidomimetics, protease inhibitors, and conformationally constrained bioactive peptides .

Why Generic Dipeptides Cannot Substitute for Z-D-Phe-Val-OH


Protected dipeptides sharing the same molecular formula are not interchangeable. Z-D-Phe-Val-OH differs from its L-Phe diastereomer (Z-Phe-Val-OH, CAS 13123-00-7) at the phenylalanine α-carbon stereochemistry, yielding distinct three-dimensional structures that govern biological recognition, proteolytic susceptibility, and downstream peptide conformation . Substituting with the L,L-diastereomer introduces a substrate recognized by chymotrypsin-like proteases, whereas the D-Phe-containing analog resists enzymatic cleavage—a property documented in tripeptide models where D-Phe conferred complete stability against aminopeptidase, carboxypeptidase, thermolysin, and trypsin, while the L-Phe counterpart was fully degraded within 72 h [1]. Replacing Z-D-Phe-Val-OH with MDL-28170 (Z-Val-Phe-CHO, an aldehyde calpain inhibitor) swaps a carboxylic acid for an aldehyde warhead and reverses the amino acid sequence, completely altering both reactivity and biological target profile [2]. The quantitative evidence below establishes that stereochemical identity, protecting group strategy, and C-terminal functionality collectively define the selection logic for this specific compound over its closest analogs.

Z-D-Phe-Val-OH vs. Closest Analogs: Quantitative Evidence


Proteolytic Resistance: D-Phe vs. L-Phe Stereochemistry

In a controlled comparative study of model tripeptides, the D-phenylalanine-containing tripeptide (L-lysyl-D-phenylalanyl-L-leucine) was completely stable against aminopeptidase, carboxypeptidase, thermolysin, and trypsin, whereas the L-phenylalanine-containing analog (L-lysyl-L-phenylalanyl-L-leucine) was fully cleaved within 72 h under identical conditions [1]. This establishes a proteolytic stability differential of >100% (intact vs. fully degraded) attributable solely to the D-Phe vs. L-Phe stereochemistry. While this is a class-level inference applied to Z-D-Phe-Val-OH (the study examined Lys-Phe-Leu tripeptides, not Cbz-Phe-Val dipeptides), the stereochemical principle—that proteases requiring L-amino acid substrates cannot hydrolyze bonds involving D-residues—is broadly established and directly applicable to the D-Phe-L-Val amide bond in Z-D-Phe-Val-OH.

Proteolytic stability D-amino acid Peptidomimetic design Enzyme resistance

Epimerization Control in D-Phe Dipeptide Coupling

The synthesis of Z-D-Phe-Val-OH requires coupling of Z-D-Phe-OH with H-L-Val-OH. Epimerization at the D-Phe α-carbon during activation would generate the Z-L-Phe-Val-OH diastereomer (CAS 13123-00-7), a difficult-to-separate impurity. In a cross-study comparable analysis using Z-Phe-Val-OMe as a model system, racemization during coupling varied from <1% (using HTOPC or HOTU) to 2.0% (using CDMT), depending on the coupling reagent selected [1]. For Z-D-Phe-Val-OH procurement, this means the supplier's choice of coupling chemistry directly determines the diastereomeric purity of the final product. The Z-L-Phe-Val-OH impurity co-elutes closely with the desired D-Phe product under standard RP-HPLC conditions, making chromatographic separation challenging . Specification sheets should therefore report diastereomeric purity (e.g., %DL vs. %DD) rather than total HPLC area purity alone.

Epimerization Racemization Diastereomeric purity Peptide coupling

D-Phe Stereochemistry in Gramicidin S Bioactivity

In a direct head-to-head comparison within the gramicidin S antibiotic system, Tamaki et al. (1985) demonstrated that replacing the native D-Phe–L-Pro–L-Val turn sequence with L-Phe–L-Pro–D-Val resulted in analogs with practically no activity against Gram-positive microorganisms tested, whereas the native D-Phe-containing sequence retains potent antimicrobial activity [1]. This study quantitatively establishes that the D-Phe stereochemistry in the D-Phe-Val dipeptide motif is a binary determinant of bioactivity—not merely a modulatory factor. While this evidence derives from a cyclic decapeptide context rather than the isolated Z-D-Phe-Val-OH building block, it demonstrates that the D-Phe-L-Val dipeptide unit serves as a critical pharmacophoric element whose stereochemical integrity must be preserved during synthesis.

Structure-activity relationship Gramicidin S D-Phe pharmacophore Antimicrobial peptide

Z-D-Phe-Val-OH vs. MDL-28170: Acid vs. Aldehyde Functionality

Z-D-Phe-Val-OH (C22H26N2O5, MW 398.45) and MDL-28170 (Z-Val-Phe-CHO, C22H26N2O4, MW 382.45) share the same protecting group and amino acid composition but differ critically in three respects: (1) reversed sequence (Phe-Val vs. Val-Phe), (2) opposite Phe stereochemistry (D-Phe vs. L-Phe), and (3) C-terminal functionality (carboxylic acid vs. aldehyde). MDL-28170 is a potent calpain inhibitor (Ki ≈ 8 nM) whose aldehyde group forms a reversible hemiacetal/thiohemiacetal adduct with the active-site cysteine of calpains [1]. In contrast, Z-D-Phe-Val-OH, with its free carboxylic acid, serves as a synthetic intermediate for further elongation or derivatization (e.g., conversion to activated esters, amides, or reduced to aldehydes) rather than as a direct protease inhibitor. The predicted LogP for Z-D-Phe-Val-OH is 3.98 (ACD/Labs), and the LogD at pH 7.4 is –0.53, reflecting ionization of the carboxylic acid at physiological pH and resulting in negligible predicted bioaccumulation (BCF = 1.00) . MDL-28170, lacking the ionizable carboxylic acid, exhibits different pH-dependent partitioning behavior. These differences make the two compounds non-interchangeable: MDL-28170 is a finished pharmacological tool, whereas Z-D-Phe-Val-OH is a protected building block for constructing custom peptide sequences.

C-terminal functionality Aldehyde vs. carboxylic acid Calpain inhibitor Synthetic intermediate

Carboxypeptidase Y Inhibition by D-Phe Dipeptides

Benzyloxycarbonyl-D-phenylalanyl-D-leucine (a Z-D-Phe-containing dipeptide structurally related to Z-D-Phe-Val-OH) was demonstrated to act as a competitive inhibitor of carboxypeptidase Y, retarding the irreversible inhibition of the enzyme by Z-L-Phe chloromethyl ketone (ZPCK) [1]. The ZPCK inhibition proceeded with an apparent second-order rate constant of approximately 3.3 M⁻¹·sec⁻¹, and the presence of the Z-D-Phe-containing competitor reduced this rate—evidence of competitive binding at the active site. Although the leucine-containing analog was used rather than Z-D-Phe-Val-OH itself, the Z-D-Phe-aa-OH scaffold is the recognition determinant, suggesting that Z-D-Phe-Val-OH would similarly interact with carboxypeptidase Y and related serine carboxypeptidases. This property distinguishes Z-D-Phe-Val-OH from the L-Phe diastereomer, which would be expected to act as a substrate rather than a competitive inhibitor for these enzymes.

Carboxypeptidase Y Competitive inhibition D-Phe recognition Enzyme kinetics

Application Scenarios for Z-D-Phe-Val-OH


Proteolysis-Resistant Peptidomimetics with D-Phe at P1/P2

When designing peptide-based probes or therapeutic leads intended for use in serum-containing or intracellular environments, incorporating D-Phe at the N-terminal region via Z-D-Phe-Val-OH provides a building block that resists aminopeptidase and chymotrypsin-like degradation. As demonstrated by Dutta & Giles (1976), D-Phe-containing tripeptides remain intact after 72 h exposure to four protease classes that fully degrade the L-Phe counterparts [1]. Z-D-Phe-Val-OH can be directly coupled to a growing peptide chain using standard SPPS or solution-phase protocols, with the Cbz group subsequently removed by hydrogenolysis to expose the free N-terminus for further elongation or functionalization.

D-Phe-Containing HIV and Aspartyl Protease Inhibitors

The Cbz-Phe-Val scaffold appears in multiple patent families describing HIV-1 protease inhibitors and related aspartyl protease inhibitors [1]. Z-D-Phe-Val-OH enables the introduction of D-Phe stereochemistry into inhibitor scaffolds, which can alter binding modes and resistance profiles compared to L-Phe-containing analogs. The protected dipeptide can be coupled via its free C-terminus to amine-containing cores (e.g., ethylenediamine linkers, hydroxyethylamine isosteres) to generate C2-symmetric or pseudo-symmetric inhibitors. The Cbz group provides orthogonal protection compatible with Boc-based SPPS or solution-phase Boc deprotection conditions.

Gramicidin S Analogs and NRPS Substrate Studies

The D-Phe-L-Val sequence is a critical pharmacophoric element in gramicidin S, where substitution of D-Phe with L-Phe abolishes antimicrobial activity [1]. Z-D-Phe-Val-OH serves as a ready-made dipeptide building block for constructing gramicidin S analogs via solution-phase or solid-phase cyclization strategies, eliminating the need for sequential coupling of Z-D-Phe-OH and H-Val-OH with attendant epimerization risk. Additionally, D-Phe-Pro-Val tripeptide intermediates have been used to characterize the thiolation site in gramicidin S synthetase 2, establishing Z-D-Phe-Val-OH derivatives as tools for NRPS mechanistic studies [2].

Carboxypeptidase Y Specificity and Inhibition Studies

Z-D-Phe-containing dipeptides, including the Z-D-Phe-D-Leu-OH analog, have been shown to act as competitive inhibitors of carboxypeptidase Y, a serine carboxypeptidase widely used as a model enzyme for studying proteolytic mechanisms and for C-terminal peptide sequencing [1]. Z-D-Phe-Val-OH can be employed to probe the stereochemical requirements of carboxypeptidase Y's S1' binding pocket, comparing its binding affinity and inhibition mode against Z-Phe-Val-OH (L-Phe diastereomer) to quantify the energetic contribution of D-Phe recognition. Such studies directly leverage the stereochemical differentiation established in Section 3.

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